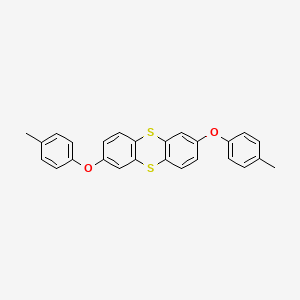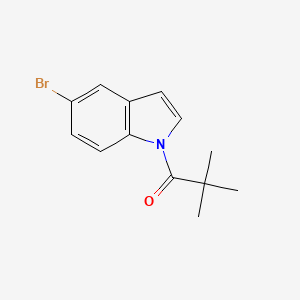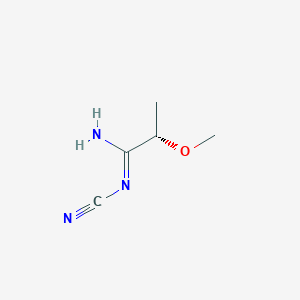
3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of hydroxyl groups on the 3 and 4 positions of one phenyl ring and a nitro group on the 4 position of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of 3-(3,4-dihydroxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one.
Substitution: Formation of various substituted chalcone derivatives.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis and inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different biological activities.
3-(4-Hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Lacks the additional hydroxyl group, which may affect its antioxidant properties.
Uniqueness
The presence of both hydroxyl and nitro groups in 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups allows for a diverse range of chemical modifications and applications in various fields of research.
Properties
CAS No. |
671775-75-0 |
|---|---|
Molecular Formula |
C15H11NO5 |
Molecular Weight |
285.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11NO5/c17-13(11-3-5-12(6-4-11)16(20)21)7-1-10-2-8-14(18)15(19)9-10/h1-9,18-19H |
InChI Key |
RLTLXMGEFXLIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12529066.png)


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)

![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
